molecular formula C17H15N3O4 B4195760 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- CAS No. 476410-22-7

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-

Cat. No.: B4195760
CAS No.: 476410-22-7
M. Wt: 325.32 g/mol
InChI Key: DSHJOOHBRVCGIR-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- is an organic compound that features a pyrrolidinedione core with substituted phenyl groups

Properties

IUPAC Name

3-(4-methylanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-5-7-12(8-6-11)18-15-10-16(21)19(17(15)22)13-3-2-4-14(9-13)20(23)24/h2-9,15,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHJOOHBRVCGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172027
Record name 3-[(4-Methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476410-22-7
Record name 3-[(4-Methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476410-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- typically involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinedione core. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: 3-[(4-methylphenyl)amino]-1-(3-aminophenyl)-2,5-pyrrolidinedione.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 3-[(4-carboxyphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-2,5-pyrrolidinedione
  • 3-[(4-methylphenyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione
  • 3-[(4-methylphenyl)amino]-1-(3-bromophenyl)-2,5-pyrrolidinedione

Uniqueness

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- is unique due to the presence of both a nitro group and a methyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The nitro group can participate in various redox reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets.

Biological Activity

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-, also known as 1-(4-methylphenyl)pyrrolidine-2,5-dione , is a compound with potential biological activity. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, supported by data tables and case studies.

  • Molecular Formula : C13_{13}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 232.24 g/mol
  • Density : 1.234 g/cm³
  • Boiling Point : 428.5 °C at 760 mmHg
  • Melting Point : Not available
  • LogP : 1.71340
PropertyValue
Molecular FormulaC13_{13}H12_{12}N2_{2}O3_{3}
Molecular Weight232.24 g/mol
Density1.234 g/cm³
Boiling Point428.5 °C
Melting PointNot available
LogP1.71340

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated the impact of various derivatives on the production of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs). The results showed that certain derivatives significantly inhibited cytokine production, suggesting that modifications in the structure enhance anti-inflammatory properties .

Antioxidant Activity

The antioxidant potential of pyrrolidine derivatives has been assessed through various assays, including the DPPH radical scavenging test. Compounds similar to 2,5-Pyrrolidinedione demonstrated notable radical scavenging activity, with some exhibiting inhibition percentages exceeding those of standard antioxidants like ascorbic acid. For example, one derivative showed an inhibition rate of 78.83% at a concentration of 100 µg/mL .

Antimicrobial Activity

Pyrrolidine derivatives have also been studied for their antimicrobial properties. A series of experiments indicated that these compounds could inhibit the growth of various bacterial strains. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing that certain modifications led to enhanced antimicrobial activity compared to unmodified compounds .

Case Studies

  • Anti-inflammatory Effects in PBMCs
    • Objective : To assess the anti-inflammatory effects of pyrrolidine derivatives.
    • Method : PBMCs were treated with different concentrations of the compounds.
    • Results : Significant inhibition of IL-6 and TNF-α production was observed at concentrations ranging from 10 µg/mL to 100 µg/mL , with the highest inhibition recorded at 85% for specific derivatives .
  • Antioxidant Activity Assessment
    • Objective : To evaluate the antioxidant capacity using DPPH assay.
    • Method : Compounds were tested at varying concentrations.
    • Results : The most potent compound exhibited an IC50 value lower than that of ascorbic acid, indicating superior antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-
Reactant of Route 2
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2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-

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